1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine
Description
1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine is a heterocyclic compound featuring a pyrazole core substituted with an imidazole ring at the 1-position and amino groups at the 4- and 5-positions. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) and oxidative hair dye formulations . Its synthesis typically involves condensation reactions between pyrazole precursors and imidazole derivatives, as exemplified by protocols for analogous compounds in and .
Properties
Molecular Formula |
C6H8N6 |
|---|---|
Molecular Weight |
164.17 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)pyrazole-3,4-diamine |
InChI |
InChI=1S/C6H8N6/c7-4-1-11-12(6(4)8)5-2-9-3-10-5/h1-3H,7-8H2,(H,9,10) |
InChI Key |
AQZGOAIKIGSQBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)N2C(=C(C=N2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of a diketone with an amidine or guanidine, followed by cyclization to form the imidazole ring . The pyrazole ring can be introduced through a similar cyclization process involving hydrazine derivatives .
Industrial Production Methods: Industrial production of this compound often employs high-yield synthetic routes that can be scaled up efficiently. These methods may include the use of catalysts to enhance reaction rates and selectivity, as well as optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dione derivatives, while reduction can produce various amine-substituted pyrazoles .
Scientific Research Applications
1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism by which 1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pyrazole-4,5-diamine scaffold is highly modular, with variations in substituents at the 1-position (R1) significantly altering physicochemical and functional properties. Key analogues include:
Key Observations :
- Alkyl Chain Length : Longer alkyl chains (e.g., hexyl) enhance hydrophobic interactions, improving dye retention on hair .
- Aromatic Substituents : Benzyl groups introduce π-π stacking interactions but may reduce solubility .
- Steric Effects : Bulky substituents like tert-butyl influence crystal packing via weak interactions (C–H⋯N, C–H⋯X) rather than strong hydrogen bonds .
Physicochemical and Crystallographic Data
Crystallographic Comparison:
- 1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine: No direct crystallographic data is available in the provided evidence, but analogous imidazole-pyrazole hybrids (e.g., ) crystallize in triclinic systems (space group P-1) with unit cell parameters influenced by halogen substituents.
- Halogenated Analogues : For example, (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine exhibits a = 8.0720 Å, b = 10.9334 Å, c = 16.8433 Å, with dihedral angles ~56° between aromatic planes .
Stability and Reactivity:
Biological Activity
Overview
1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine (CAS No. 491872-68-5) is a heterocyclic compound with potential therapeutic applications. Its molecular formula is , and it has a molecular weight of 164.17 g/mol. This compound has garnered interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 491872-68-5 |
| Molecular Formula | C₆H₈N₆ |
| Molecular Weight | 164.17 g/mol |
Biological Activities
The biological activity of 1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine has been explored in various studies, revealing its potential in multiple therapeutic areas:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazole structures have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. In one study, derivatives similar to 1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine demonstrated promising antibacterial activity, suggesting that modifications to the pyrazole ring can enhance efficacy against resistant strains .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays indicated that certain pyrazole derivatives reduced inflammation markers significantly compared to standard anti-inflammatory drugs like dexamethasone .
Anticancer Properties
The compound's ability to modulate cell signaling pathways has been investigated for anticancer applications. Research has shown that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways .
The biological activities of 1-(1H-Imidazol-4-yl)-1H-pyrazole-4,5-diamine are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory processes.
- Receptor Modulation : It can bind to receptors that regulate cell growth and survival, influencing cancer cell behavior.
Case Studies
Several case studies have documented the effects of pyrazole derivatives on biological systems:
- Study on Antimicrobial Activity : A series of synthesized pyrazole derivatives were tested against E. coli and S. aureus. The results indicated that certain modifications enhanced antibacterial activity significantly compared to standard antibiotics .
- Anti-inflammatory Study : Researchers synthesized a group of novel pyrazole compounds and tested their ability to inhibit TNF-α production in vitro. The most potent compounds exhibited up to 85% inhibition at micromolar concentrations .
- Anticancer Research : A study evaluated the effects of a pyrazole derivative on various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
